molecular formula C15H16N4OS B5567225 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5567225
M. Wt: 300.4 g/mol
InChI Key: CWDZDZGLDCCMGL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

There are several methods for synthesizing [1,2,4]triazolo[1,5-a]pyrimidine derivatives. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridines and nitriles as starting compounds .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary greatly depending on the substituents attached to the scaffold. The presence of different functional groups can significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine derivatives can also vary widely depending on the specific compound and conditions. For example, some derivatives can undergo reactions such as cyclization, substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary widely depending on their specific structure. Factors such as solubility, stability, and reactivity can be influenced by the presence of different substituents .

Scientific Research Applications

Antimicrobial and Antitumor Applications

Studies have shown that derivatives of 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit promising antimicrobial activity. For instance, a series of thiazolopyrimidine derivatives were prepared with potential antimicrobial and antitumor properties, although the compounds demonstrated more pronounced antimicrobial activity than antitumor effects (Said et al., 2004). Additionally, some novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized, showing antimicrobial activity upon testing (El-Agrody et al., 2001).

Cardiovascular Applications

In the field of cardiovascular research, 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines have been identified as potent inhibitors of cyclic AMP phosphodiesterase, indicating potential as new cardiovascular agents. Notably, a specific derivative was found to significantly increase cardiac output in animal models without raising heart rates, suggesting its utility in treating cardiovascular conditions (Novinson et al., 1982).

Herbicidal Activity

Research into the herbicidal properties of related compounds has yielded positive results, with some derivatives demonstrating effective herbicidal activity against certain plant species. This suggests potential applications in agriculture for the management of weeds and unwanted vegetation (Yang Guangfu et al., 2010).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of these compounds are crucial for understanding their potential applications. Innovative methods have been developed for the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidine derivatives, which are key to exploring their biological activities and potential therapeutic uses (Salgado et al., 2011). These studies contribute significantly to the body of knowledge regarding the applications and functionalities of 2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary depending on their specific structure and target. For example, some derivatives have been found to inhibit certain enzymes, such as type I and II Janus kinases .

properties

IUPAC Name

2-benzylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-2-6-12-9-13(20)19-14(16-12)17-15(18-19)21-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDZDZGLDCCMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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